molecular formula C13H13ClN2 B009112 Biphenyl-4-carboxamidine hydrochloride CAS No. 111082-23-6

Biphenyl-4-carboxamidine hydrochloride

Cat. No. B009112
M. Wt: 232.71 g/mol
InChI Key: WIYQWPDKLHFVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related biphenyl compounds involves various chemical reactions, highlighting the diversity in methods used to create these complex molecules. For instance, biphenyl-4-carboxylic acid hydrazide has been synthesized through the treatment with different aromatic aldehydes, leading to various substituted benzylidene-hydrazide derivatives (Patel, Malik, & Bhatt, 2009). Another example includes the preparation of biphenyl-4,4′-dicarboxylic acid through alkylation, hydrolysis, Sommelet reaction, and oxidation of 4,4′-Bis(aminomethyl)biphenyl hydrochloride, achieving a significant yield and purity (Xie Ji-zhong, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to biphenyl-4-carboxamidine hydrochloride showcases the complexity and diversity of biphenyl derivatives. For instance, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine reveals an organic compound with a non-coplanar benzene ring and oxime groups, forming a three-dimensional network through intermolecular interactions (Chi Hong-xun, 2011).

Chemical Reactions and Properties

Biphenyl derivatives participate in various chemical reactions, leading to the synthesis of complex molecules with unique properties. The cyclisation of biphenyl-2-carboxamides, for example, results in the formation of phenanthridones and other derivatives, demonstrating the chemical versatility of these compounds (Glover & Goosen, 1974).

Physical Properties Analysis

The physical properties of biphenyl derivatives are influenced by their molecular structure. The luminescence of certain biphenyl derivatives in the blue region with large Stokes shifts indicates their potential application in photophysical studies (Novanna, Kannadasan, & Shanmugam, 2020).

Scientific Research Applications

  • Formation of Isoindoline-1-Spirocyclohexa-2′,5′-dien-3-ones and Derivatives : Biphenyl-2-carboxamide hydrochloride is used for forming isoindoline-1-spirocyclohexa-2′,5′-dien-3-ones and their derivatives, as detailed in the study by Glover and Goosen (1974) in the Journal of The Chemical Society-Perkin Transactions 1 (Glover & Goosen, 1974).

  • Cyclization of Biphenyl-2-Carboxamides : This compound is utilized in the cyclization of biphenyl-2-carboxamides, leading to various products (Glover, Goosen, & Laue, 1973).

  • Synthesis of Cytotoxic Heterocyclic Compounds : It is also used in the synthesis of new cytotoxic heterocyclic compounds (Mansour et al., 2020).

  • Synthesis of Novel Compounds : Biphenyl-4-carboxylic acid hydrazide, a related compound, is used in synthesizing novel compounds like Biphenyl-4-carboxylic acid(substituted benzylidene)-hydrazide and Biphenyl-4-carboxylic acid (Patel, Malik, & Bhatt, 2009).

  • Liquid Crystals Polymer Materials : Biphenyl-4,4′-dicarboxylic acid shows potential in the field of liquid crystals polymer materials (Xie Ji-zhong, 2008).

  • Antiestrogenic Effects : Hydroxylated polychlorinated biphenyls (PCBs) inhibit estrogenic responses in vitro and exhibit antiestrogenic effects (Moore et al., 1997).

  • Anticancer Activity : Bichalcophene-5-carboxamidines, including this compound, show promising anticancer activity against various cancer cell lines (Ismail et al., 2019).

  • Neuropathic Pain Treatment : ASP8370, a biphenyl-4-carboxamide derivative, has significant effects on neuropathic pain and is a clinical development candidate (Oka et al., 2018).

  • Influence on Hepatic Function : Halogen substituents at the 4- and 4'-positions of biphenyl, like 4,4′-dichloro- and 4,4′-dibromobiphenyl, induce hepatic mono-oxygenases and proliferation of hepatic smooth endoplasmic reticulum in rats (Ecobichon, Hansell, & Safe, 1977).

  • Treating Hypertension and Inflammatory Conditions : Biphenyl-based compounds are clinically important for managing hypertension and inflammation (Kwong et al., 2017).

Safety And Hazards

Biphenyl-4-carboxamidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQWPDKLHFVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560251
Record name [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-carboxamidine hydrochloride

CAS RN

111082-23-6
Record name [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-4-carboxamidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Biphenyl-4-carboxamidine hydrochloride
Reactant of Route 3
Biphenyl-4-carboxamidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Biphenyl-4-carboxamidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Biphenyl-4-carboxamidine hydrochloride
Reactant of Route 6
Biphenyl-4-carboxamidine hydrochloride

Citations

For This Compound
3
Citations
EA Ghaith, HA Ali, MA Ismail, AEAS Fouda… - BMC chemistry, 2023 - Springer
The emergence of pest resistance of Spodoptera littoralis (order; Lepidoptera, family; Noctuidae) towards the large scale of different classes of insecticides necessitates the …
Number of citations: 9 link.springer.com
U Groselj, G Dahmann, B Stanovnik… - European Journal of …, 2013 - eurjchem.com
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3 H )-ones were synthesized in three steps from itaconic acid derivatives via cyclization with primary amines followed by …
Number of citations: 1 www.eurjchem.com
RK Arafa, MA Ismail, T Wenzler, R Brun, A Paul… - European journal of …, 2021 - Elsevier
Dicationic diamidines have been well established as potent antiparasitic agents with proven activity against tropical diseases like trypanosomiasis and malaria. This work presents the …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.